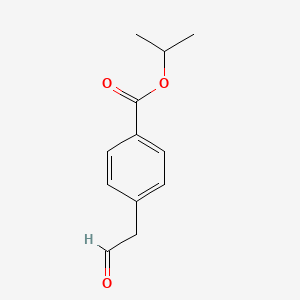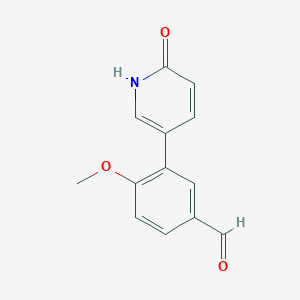
Isopropyl 4-(2-oxoethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(2-oxoethyl)benzoate is an organic compound with the molecular formula C12H14O3. It is characterized by its aromatic ester structure, which includes an isopropyl group, a benzoate group, and an oxoethyl substituent. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(2-oxoethyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-(2-oxoethyl)benzoic acid and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized lipases can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-(2-oxoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be oxidized to form carboxylic acids.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: 4-(2-carboxyethyl)benzoic acid.
Reduction: 4-(2-hydroxyethyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-(2-oxoethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of isopropyl 4-(2-oxoethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The oxoethyl group may also participate in redox reactions, influencing cellular pathways and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(2-oxoethyl)benzoate
- Methyl 4-(2-oxoethyl)benzoate
- Propyl 4-(2-oxoethyl)benzoate
Uniqueness
Isopropyl 4-(2-oxoethyl)benzoate is unique due to its specific isopropyl group, which imparts distinct physicochemical properties such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
propan-2-yl 4-(2-oxoethyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
URBFWBLLUWNWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)

![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)

